5-Iodo-2-methyl-1,3-dinitrobenzene

Description

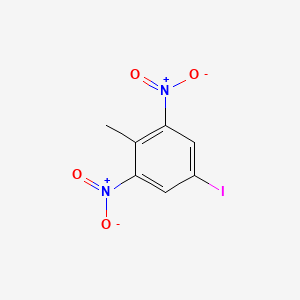

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAIWTSYHSWFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984928 | |

| Record name | 5-Iodo-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6633-30-3 | |

| Record name | NSC56675 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodo-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Strategic Functional Group Introduction

The construction of 5-Iodo-2-methyl-1,3-dinitrobenzene necessitates the carefully orchestrated introduction of iodo, methyl, and dinitro functionalities onto a benzene (B151609) ring. The order and method of these introductions are critical to achieving the desired substitution pattern.

Regioselective Iodination Techniques for Aromatic Systems

The introduction of an iodine atom at a specific position on an aromatic ring is a pivotal step in the synthesis. Various methods for regioselective iodination have been developed, each with its own advantages and substrate scope.

Direct iodination of an aromatic compound often requires an activating agent to generate a more electrophilic iodine species. A common approach involves the use of elemental iodine in the presence of an oxidizing agent. For instance, nitric acid can serve as an effective oxidant for the iodination of benzene. orgsyn.org Other oxidizing agents that have been employed include iodic acid, fuming sulfuric acid, and mercuric oxide. orgsyn.org

For substrates with existing functional groups, the directing effects of these groups play a crucial role in determining the position of iodination. For example, in the synthesis of iodoarenes from phenols, anisoles, and anilines, reagents like N-iodosuccinimide (NIS) in conjunction with an acid catalyst such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid can provide good yields and regioselectivity. uky.eduorganic-chemistry.orgresearchgate.net The combination of iodine with silver salts like silver sulfate (B86663) (Ag₂SO₄) has also been shown to be effective, although regioselectivity can be variable. uky.edu

A particularly relevant precursor for the target molecule is 3-iodotoluene. nih.govsigmaaldrich.comchemimpex.com The synthesis of this intermediate can be approached through various means, including the Sandmeyer-type reaction starting from the corresponding amine. uomustansiriyah.edu.iq This method involves the diazotization of an aminotoluene followed by reaction with a source of iodide. uomustansiriyah.edu.iq

Modern methods are continually being developed to improve the efficiency and environmental friendliness of iodination reactions. These include the use of inexpensive and readily available reagents like potassium iodide with ammonium (B1175870) peroxodisulfate in aqueous methanol, which favors ortho-monoiodination of activated aromatics. organic-chemistry.org

Controlled Dinitration Approaches on Substituted Benzene Rings

The introduction of two nitro groups onto a benzene ring, particularly in a meta-directing fashion to each other, is a key transformation in the synthesis of this compound. The nitration of an already substituted benzene ring is governed by the directing effects of the existing substituent(s).

For a precursor like 3-iodotoluene, the methyl group is an ortho-, para-director, while the iodine atom is also ortho-, para-directing but deactivating. chemguide.co.uklibretexts.org Nitration of toluene (B28343) itself typically yields a mixture of 2- and 4-nitrotoluene. libretexts.org Subsequent nitration of these isomers would lead to different dinitro products.

A more direct approach involves the nitration of a precursor where the desired substitution pattern is favored. For example, the dinitration of 3-methylphenol leads to the formation of 3-methyl-2,4-dinitrophenol (B162702) as the major product. doubtnut.comyoutube.com The synthesis of m-dinitrobenzene itself is achieved by the nitration of nitrobenzene (B124822) at higher temperatures, as the nitro group is a meta-director. youtube.com

The reaction conditions, particularly the concentration of nitric and sulfuric acids and the reaction temperature, are crucial for controlling the extent of nitration. For instance, the nitration of benzene to nitrobenzene occurs at 50-60°C, while further nitration to m-dinitrobenzene requires higher temperatures of 90-100°C. youtube.com

Introduction of the Methyl Group via Aromatic Functionalization

The methyl group can be introduced onto the aromatic ring at various stages of the synthesis. One common strategy is to start with a methylated precursor, such as toluene or a toluidine derivative. For example, m-nitrotoluene can be prepared from 3-nitro-4-aminotoluene. orgsyn.org The oxidation of a methyl group on the ring to a carboxylic acid is also a possible transformation, which can be useful in certain synthetic strategies. chemguide.co.uk

Alternatively, a methyl group can be introduced via reactions like the Suzuki coupling, where an aryl halide is coupled with an organoboron reagent in the presence of a palladium catalyst. nih.gov Another method involves the use of organozinc reagents, which can be prepared from the corresponding aryl iodide and then reacted with an electrophile. researchgate.net

Advanced Synthetic Routes to this compound

The synthesis of this compound can be approached through various strategic sequences, including both convergent and divergent pathways, as well as the application of modern catalytic methods to enhance efficiency and selectivity.

Multi-step Convergent and Divergent Synthesis Strategies

A plausible synthetic route could start from a readily available precursor like o-toluidine. Nitration of the acetylated derivative, o-acetotoluide, can yield a mixture of nitro isomers, which after hydrolysis can be separated. orgsyn.org For instance, 2-amino-3-nitrotoluene can be obtained through this route. orgsyn.org Diazotization of the amino group followed by a Sandmeyer reaction with iodide would introduce the iodine atom. Subsequent nitration would then lead to the final product.

Another potential starting material is 2-chloro-5-nitrotoluene, which can be prepared by the nitration of o-chlorotoluene. google.com Amination of this compound yields 2-amino-5-nitrotoluene. google.com From this intermediate, a similar sequence of diazotization and iodination, followed by a second nitration, could be employed.

A convergent approach might involve the synthesis of two key fragments that are then combined. For example, a dinitromethylaniline derivative could be synthesized and then iodinated in the final steps.

Catalytic Synthesis Approaches for Efficiency and Selectivity

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. For the iodination step, various catalytic systems have been developed. For instance, the use of a disulfide catalyst with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) allows for the efficient iodination of electron-rich aromatic compounds. organic-chemistry.org Iron(III) triflimide, generated in situ, can also catalyze the iodination of arenes with N-iodosuccinimide (NIS). organic-chemistry.org

Catalytic hydrogenation is a key reaction for the reduction of nitro groups to amines, which are versatile intermediates. Catalysts such as Raney nickel are commonly used for this purpose. google.com Precious metal catalysts, such as palladium or platinum supported on materials like chromium(IV) oxide nanowires, have shown high efficiency in the hydrogenation of dinitrotoluene derivatives. mdpi.com

Cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and could be employed to introduce the methyl group or other functionalities. These reactions are typically catalyzed by palladium complexes. researchgate.net

The table below summarizes some of the key reactions and reagents involved in the synthesis of precursors and the target molecule.

| Reaction | Reagents and Conditions | Purpose |

| Iodination | I₂ / Oxidizing Agent (e.g., HNO₃) orgsyn.org | Direct iodination of aromatic rings. |

| N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., PTSA) uky.eduorganic-chemistry.orgresearchgate.net | Regioselective iodination of activated aromatics. | |

| I₂ / Silver Salts (e.g., Ag₂SO₄) uky.edu | Iodination of aromatic compounds. | |

| KI / (NH₄)₂S₂O₈ / aq. MeOH organic-chemistry.org | Environmentally benign ortho-monoiodination. | |

| Nitration | HNO₃ / H₂SO₄ libretexts.orgyoutube.com | Introduction of nitro groups onto the aromatic ring. |

| Diazotization | NaNO₂ / Acid uomustansiriyah.edu.iqorgsyn.org | Conversion of primary aromatic amines to diazonium salts. |

| Sandmeyer Reaction | Diazonium Salt / CuI or KI uomustansiriyah.edu.iq | Introduction of iodine via a diazonium intermediate. |

| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Raney Ni, Pd/C) google.commdpi.com | Reduction of nitro groups to amines. |

| Suzuki Coupling | Aryl Halide / Organoboron / Pd Catalyst nih.gov | Formation of carbon-carbon bonds. |

One-Pot and Domino Reaction Sequences

While specific one-pot or domino reactions leading directly to this compound are not extensively documented in readily available literature, the principles of such efficient synthetic strategies can be applied. Conceptually, a one-pot synthesis could involve the sequential nitration and iodination of an appropriate precursor without the isolation of intermediates. Domino reactions, which involve a cascade of intramolecular transformations, could also be envisioned, potentially starting from a more complex acyclic precursor that cyclizes and aromatizes to form the target compound. scielo.org.pe

Derivatization and Functional Group Interconversions of the Compound

The presence of nitro groups, an iodine atom, and a methyl group on the benzene ring allows for a range of chemical modifications, making this compound a useful building block for the synthesis of more complex molecules.

Selective Reduction of Nitro Groups to Amino Functionalities

The reduction of nitro groups to amines is a fundamental transformation in organic chemistry. sci-hub.st For polynitro aromatic compounds like this compound, selective reduction of one nitro group over the other is a key challenge. The choice of reducing agent and reaction conditions determines the outcome.

Reagents such as sodium sulfide (B99878) or hydrogen sulfide in an aqueous or alcoholic ammonia (B1221849) solution are known to selectively reduce one nitro group in dinitro-aromatic compounds. echemi.comstackexchange.com The less sterically hindered nitro group is often preferentially reduced. stackexchange.com In the case of 2,5-dinitrotoluene, the nitro group at the 5-position is more readily reduced than the one at the 2-position. nih.gov

Other methods for nitro group reduction include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, and the use of metals like iron, tin, or zinc in acidic media. wikipedia.org For instance, zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) can achieve rapid and selective reduction of nitro groups to amines at room temperature.

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions | Selectivity | Reference |

|---|---|---|---|

| Sodium Sulfide (Na₂S) | Aqueous/alcoholic ammonia | Preferential reduction of one nitro group | echemi.comstackexchange.com |

| Hydrogen Sulfide (H₂S) | Aqueous/alcoholic ammonia | Preferential reduction of one nitro group | echemi.comstackexchange.com |

| Zinc (Zn) / Hydrazine Glyoxylate | Room Temperature | Rapid and selective reduction | |

| Magnesium (Mg) / Hydrazine Glyoxylate | Room Temperature | Rapid and selective reduction | |

| Iron (Fe) | Acidic media | Reduction to aniline | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | - | Reduction to aniline | wikipedia.org |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | - | Reduction to aniline | wikipedia.org |

Reactions at the Iodide Substituent (e.g., Cross-Coupling, Nucleophilic Displacement)

The iodine substituent on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through cross-coupling reactions. Palladium- and copper-catalyzed reactions are commonly employed for this purpose.

Cross-Coupling Reactions: Ullmann and Goldberg type C-N coupling reactions can be utilized to form bonds between the aryl iodide and nitrogen nucleophiles. researchgate.net Copper-based catalysts are often effective for such transformations. researchgate.netucf.edu For example, copper iodide has been used to catalyze the cross-coupling of aryl iodides with amides and alcohols. ucf.eduresearchgate.net

Nucleophilic Displacement: While direct nucleophilic aromatic substitution of the iodide is generally difficult on an electron-rich benzene ring, the presence of the two electron-withdrawing nitro groups facilitates this reaction. Strong nucleophiles can displace the iodide ion.

Transformations Involving the Methyl Group

The methyl group on the benzene ring can also be a site for chemical modification, although it is generally less reactive than the nitro and iodo groups under many conditions.

The reactivity of the methyl group is influenced by the other substituents on the ring. The electron-withdrawing nitro groups can make the benzylic protons of the methyl group more acidic, potentially allowing for reactions at this position under appropriate basic conditions. However, the primary focus of derivatization for this compound typically involves the more reactive nitro and iodo functionalities. chemguide.co.ukyoutube.com

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization for Molecular Architecture

Spectroscopic methods provide fundamental insights into the compound's connectivity, functional groups, and molecular formula.

While specific experimental NMR spectra for 5-Iodo-2-methyl-1,3-dinitrobenzene are not publicly documented, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure and data from similar compounds like 1,3-dinitrobenzene (B52904). researchgate.netchemicalbook.com

¹H NMR: The molecule is expected to exhibit two signals in the aromatic region and one signal for the methyl group. The two aromatic protons are in different chemical environments and would likely appear as distinct singlets or narrowly coupled doublets. The chemical shifts would be significantly downfield due to the electron-withdrawing effects of the two nitro groups and the iodine atom. The methyl protons would appear as a singlet, likely in the range of 2.5-2.7 ppm.

¹³C NMR: Due to the molecule's asymmetry, seven distinct signals are expected in the ¹³C NMR spectrum: six for the aromatic carbons and one for the methyl carbon. The carbons bearing the nitro groups (C1, C3) and the iodine atom (C5) would be significantly influenced, with their resonances shifted accordingly. The carbon attached to the iodine would experience a shielding effect, shifting it upfield compared to an unsubstituted carbon.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Inferred Structural Assignment |

|---|---|---|---|

| ¹H | > 8.0 | Singlet/Doublet | Aromatic H |

| ¹H | > 8.0 | Singlet/Doublet | Aromatic H |

| ¹H | ~2.5 - 2.7 | Singlet | -CH₃ |

| ¹³C | Multiple signals | - | Aromatic Carbons (x6), Methyl Carbon (x1) |

Vibrational spectroscopy is crucial for identifying the functional groups within the molecule. Based on studies of similar nitroaromatic compounds, characteristic vibrational frequencies for this compound can be predicted. esisresearch.orglongdom.orgijsr.netlongdom.org

Nitro Group (NO₂) Vibrations: Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro groups are expected.

Asymmetric (ν_as): Typically found in the 1520-1560 cm⁻¹ region.

Symmetric (ν_s): Usually appears in the 1345-1385 cm⁻¹ region. Deformation modes for the NO₂ group, such as scissoring, wagging, and rocking, are expected at lower frequencies. esisresearch.orgijsr.net

Aromatic and Aliphatic Vibrations:

Aromatic C-H Stretch: Weak to medium bands are anticipated above 3000 cm⁻¹.

Methyl C-H Stretch: Bands for asymmetric and symmetric stretching will appear in the 2900-3000 cm⁻¹ range.

C=C Ring Stretch: Multiple bands are expected in the 1400-1600 cm⁻¹ region.

C-I Stretch: A band in the far-infrared or low-frequency Raman region, typically between 500 and 600 cm⁻¹, is characteristic of the carbon-iodine bond.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Weak-Medium |

| Asymmetric C-H Stretch | -CH₃ | 2950 - 3000 | Medium |

| Symmetric C-H Stretch | -CH₃ | 2850 - 2950 | Medium |

| Asymmetric NO₂ Stretch | -NO₂ | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1345 - 1385 | Strong |

| C=C Ring Stretch | Aromatic Ring | 1400 - 1600 | Variable |

| C-I Stretch | Ar-I | 500 - 600 | Medium-Strong |

High-resolution mass spectrometry would confirm the elemental composition by providing an exact mass measurement. The calculated monoisotopic mass for C₇H₅IN₂O₄ is 307.9345 Da.

The electron ionization mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 308. Key fragmentation pathways for nitroaromatic compounds typically involve the loss of nitro groups (NO₂) or components thereof. researchgate.netnist.gov Predicted fragmentation for this molecule includes:

Loss of a nitro group: [M - NO₂]⁺

Loss of an oxygen atom: [M - O]⁺

Loss of the iodine atom: [M - I]⁺

Cleavage of both nitro groups.

Solid-State Structural Determination via X-ray Crystallography

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of closely related structures allows for a detailed prediction of its solid-state conformation and packing. nih.govnih.gov

The benzene (B151609) ring itself is expected to be planar. However, significant steric strain between the bulky iodine atom and the two nitro groups flanking the methyl group will likely cause the nitro groups to twist out of the plane of the benzene ring. In similar substituted dinitrobenzene compounds, the dihedral angles between the plane of the nitro groups and the aromatic ring can be substantial. acs.org This twisting relieves steric hindrance but affects the degree of electronic conjugation between the nitro groups and the ring.

The arrangement of molecules in the crystal lattice would be governed by a variety of weak intermolecular forces.

Halogen Bonding: The electropositive region on the iodine atom (the σ-hole) could form halogen bonds with the electronegative oxygen atoms of the nitro groups on adjacent molecules (C-I···O interactions). This is a common and influential interaction in the crystal engineering of iodinated compounds. nih.gov

C-H···O Interactions: Hydrogen bonds between the aromatic or methyl C-H donors and the nitro group oxygen acceptors of neighboring molecules are highly probable and play a significant role in the packing of many nitroaromatic crystals.

π-π Stacking: The electron-deficient nature of the dinitro-substituted aromatic ring could facilitate offset π-π stacking interactions with adjacent rings, although significant steric hindrance from the substituents might limit close face-to-face packing.

Polymorphism and Co-crystallization Studies

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. To date, no specific polymorphs of this compound have been reported in the scientific literature.

Co-crystallization Studies

Co-crystallization is a technique used to design new solid forms of materials by combining two or more different neutral molecules in a stoichiometric ratio within a single crystal lattice. nih.gov These multi-component systems are held together by non-covalent interactions. nih.gov

This compound is a prime candidate for co-crystallization studies due to the presence of functional groups capable of forming strong and directional intermolecular interactions. The iodine atom, in particular, is a highly effective halogen bond donor. nih.gov The strength of this interaction is significantly enhanced by the presence of the electron-withdrawing nitro groups on the benzene ring, which creates a region of positive electrostatic potential on the iodine atom (a σ-hole). researchgate.netacs.org This positive region can then interact favorably with halogen bond acceptors, such as nitrogen or oxygen atoms in a co-forming molecule. nih.gov

Studies on related iodo-aromatic compounds have demonstrated the power of halogen bonding in constructing complex supramolecular assemblies. nih.gov For instance, iodoethynylnitrobenzenes and perfluorinated iodobenzenes are well-established as robust halogen bond donors for driving the formation of co-crystals. nih.govresearchgate.net The nitro groups themselves can also act as hydrogen bond acceptors, further contributing to the stability and diversity of potential co-crystal structures. rsc.org The combination of a strong halogen bond donor (the iodine atom) and hydrogen bond acceptors (the nitro groups) makes this compound a versatile building block in the field of crystal engineering.

| π-π Stacking | Benzene ring | Aromatic rings of co-former | Contributes to the stabilization of layered or stacked structures. |

Mechanistic Organic Chemistry and Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for 5-Iodo-2-methyl-1,3-dinitrobenzene. numberanalytics.com This reaction involves the replacement of a leaving group on the aromatic ring by a nucleophile. The presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. numberanalytics.comwikipedia.org

Regioselectivity and Electronic Effects of Substituents on SNAr

The regioselectivity of SNAr reactions is dictated by the positions of the activating groups. wikipedia.org Electron-withdrawing groups located ortho or para to the leaving group provide the most significant rate enhancement. wikipedia.orgmasterorganicchemistry.com This is because they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgiupac.org In this compound, the iodo group is located ortho to one nitro group and para to the other. This positioning strongly activates the carbon atom attached to the iodine for nucleophilic attack. The methyl group, being an electron-donating group, has a deactivating effect, but its influence is generally weaker than the powerful activating effect of the two nitro groups.

Role of the Nitro and Iodo Groups in Activating/Directing SNAr

The nitro groups are the primary activators for SNAr in this compound. numberanalytics.comwikipedia.org Their strong electron-withdrawing nature makes the aromatic ring electron-deficient and thus more susceptible to attack by a nucleophile. youtube.com They also stabilize the resulting Meisenheimer complex through resonance, which lowers the activation energy of the reaction. wikipedia.orgstrath.ac.uk

Radical Reactions and Related Mechanistic Studies

While SNAr and EAS are the most prominent reaction pathways for this type of compound, radical reactions can also occur under specific conditions. For instance, the reduction of nitroaromatic compounds can proceed through radical anion intermediates. nist.gov Mechanistic studies on alkyl iodides have shown that radical reactions can be initiated electrochemically, involving reactive oxygen species. rsc.org Hypervalent iodine compounds are also known to be involved in radical reactions. researchgate.net However, specific studies on the radical reactions of this compound were not found in the search results.

Oxidation-Reduction Potentials and Electrochemical Behavior

The electrochemical behavior of this compound is dominated by the reducible nitro groups. Nitroaromatic compounds are known to undergo reduction at specific potentials. nist.govnih.gov The reduction potentials are influenced by factors such as pH. nih.gov The reduction of dinitrotoluene isomers has been studied, indicating that the position of the nitro groups affects their reactivity. nih.gov The reduction can proceed in a stepwise manner, often involving the formation of radical anions as intermediates. nist.gov While specific electrochemical data for this compound is not provided, it is expected to exhibit reduction peaks corresponding to its two nitro groups. The presence of the iodo and methyl groups would likely cause a shift in the reduction potentials compared to unsubstituted dinitrobenzene.

Exploration of Rearrangement Reactions and Pericyclic Processes

A thorough review of scientific literature and chemical databases reveals a notable absence of experimental or computational studies focused on the rearrangement reactions and pericyclic processes of this compound. While the broader field of organic chemistry extensively covers such reactions for various aromatic and heterocyclic systems, specific research detailing the propensity of this compound to undergo these transformations is not available.

Pericyclic reactions, which include sigmatropic rearrangements, electrocyclic reactions, and cycloadditions, are concerted processes that proceed through a cyclic transition state. The feasibility of these reactions is governed by the principles of orbital symmetry. For an aromatic compound like this compound, participation in such reactions would necessitate overcoming the significant energy barrier associated with the disruption of its aromatic system.

Similarly, molecular rearrangements, such as the migration of a substituent (e.g., the nitro or iodo group), have been documented for other classes of nitroaromatic compounds, often under specific conditions like strong acid catalysis or photochemical irradiation. However, no such studies have been reported for this compound.

The lack of published data prevents the creation of detailed research findings or data tables related to the rearrangement and pericyclic reactivity of this specific compound. Further experimental and theoretical investigations would be required to elucidate the potential for and mechanisms of such transformations in this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to model the electronic structure and predict the reactivity of 5-Iodo-2-methyl-1,3-dinitrobenzene.

Density Functional Theory (DFT) Studies of Geometry Optimization and Energetics

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule to predict its properties. A key application of DFT is geometry optimization, which finds the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), would be employed to determine its optimized geometry. semanticscholar.org This process yields crucial information on bond lengths, bond angles, and dihedral angles.

The energetics of the molecule, including its heat of formation, can also be calculated using DFT. semanticscholar.org These energetic properties are vital for understanding the stability and potential energy of the compound.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| O-N-O Bond Angle | ~125° |

Note: These are illustrative values based on typical bond lengths in similar nitroaromatic compounds. Actual values would require specific DFT calculations.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. For this compound, the electron-withdrawing nitro groups are expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The distribution of electron density, also calculable with DFT, would show a polarization of charge, with negative charge accumulating on the oxygen atoms of the nitro groups and positive charge on the aromatic ring and the iodine atom.

Table 2: Illustrative Frontier Orbital Energies for Nitroaromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Nitrobenzene (B124822) | -7.8 | -1.5 | 6.3 |

| 1,3-Dinitrobenzene (B52904) | -8.5 | -2.8 | 5.7 |

| 2,4,6-Trinitrotoluene (TNT) | -9.2 | -3.5 | 5.7 |

Note: This table provides example values for related compounds to illustrate the expected trends.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the ESP surface would likely show strong negative potentials around the oxygen atoms of the nitro groups, making them sites for interaction with electrophiles or hydrogen bond donors. The aromatic ring and the iodine atom would likely exhibit positive potentials, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While the geometry optimization provides a static picture of the most stable conformation, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space available to the molecule over time.

For this compound, MD simulations would reveal the rotational dynamics of the methyl and nitro groups. This provides insight into the flexibility of the molecule and the relative stability of different rotational isomers (conformers). Such simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surrounding medium affects the molecule's conformational preferences.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, methods like DFT can be used to calculate:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be computed to predict the IR and Raman spectra. These theoretical spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed peaks.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H and ¹³C nuclei can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data for structural elucidation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway from reactants to products. This involves locating the transition state, which is the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate.

For instance, the nucleophilic substitution of the iodine atom could be modeled. The calculations would determine the activation energy for the reaction, providing insights into its feasibility and kinetics. The geometry of the transition state would reveal the mechanism of the reaction, for example, whether it proceeds through an SNAr mechanism.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a chemical compound and its biological activity or physicochemical properties, respectively. dergipark.org.trcore.ac.uk For nitroaromatic compounds, QSAR studies are particularly valuable in predicting their toxicity and mutagenicity, thereby reducing the need for extensive experimental testing. dergipark.org.tr

A study on the toxicity of a diverse set of 95 nitroaromatic compounds against the ciliate Tetrahymena pyriformis included a positional isomer, 6-iodo-1,3-dinitrobenzene . nih.gov This study utilized Hierarchical Technology for Quantitative Structure-Activity Relationships (HiT QSAR) to develop models for predicting toxicity. nih.gov The inclusion of halogenated dinitrobenzenes in such datasets highlights the importance of substituent effects on the biological activity of this class of compounds.

The toxicity of nitroaromatic compounds is often linked to their electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the octanol-water partition coefficient (logP). core.ac.uk Lower ELUMO values are generally associated with a greater ease of accepting electrons, which can lead to the formation of reactive nitro anion radicals, a key step in the mechanism of toxicity for many nitroaromatics. nih.gov The presence of electron-withdrawing groups like the nitro and iodo substituents on the benzene (B151609) ring of This compound would be expected to lower its ELUMO, potentially enhancing its toxic effects.

Furthermore, the lipophilicity, often quantified by logP, plays a crucial role in the absorption and distribution of a compound within an organism. QSAR models for nitroaromatics frequently incorporate logP as a descriptor to account for the compound's ability to cross biological membranes. core.ac.uk

A QSAR analysis of 95 nitroaromatic compounds' toxicity to Tetrahymena pyriformis provided data for a range of substituted nitrobenzenes. nih.gov Although This compound was not in the dataset, the experimental toxicity (log(IGC50)-1) for the related compound 6-iodo-1,3-dinitrobenzene was reported as 2.12. nih.gov This value indicates a significant level of toxicity. The study developed QSAR models based on structural descriptors to predict the toxicity of these compounds. nih.gov

Another QSAR study focused on the toxicity of nitrobenzene derivatives to Tetrahymena pyriformis using descriptors based on conceptual density functional theory. core.ac.uk This research established a multi-linear regression model that included descriptors such as logP, electrophilicity index (ω), LUMO energy (εLUMO), and compressibility (β) to predict toxicity. core.ac.uk While this study did not include This compound , the established models underscore the importance of these physicochemical parameters in determining the biological activity of nitrobenzenes.

The following tables present data for nitroaromatic compounds structurally related to This compound , which can be used to infer its potential properties within a QSAR/QSPR framework.

Table 1: Experimental Toxicity Data for Selected Nitroaromatic Compounds

| Compound Name | CAS Number | Experimental Toxicity (log(IGC50)-1) | Reference |

| 1,3-Dinitrobenzene | 99-65-0 | -0.51 | qsardb.org |

| 2-Methyl-1,3-dinitrobenzene | 606-20-2 | Not Available | |

| 6-Iodo-1,3-dinitrobenzene | Not Available | 2.12 | nih.gov |

| 1,3,5-Trinitrobenzene (B165232) | 99-35-4 | 0.72 | qsardb.org |

| 2,4,6-Trinitrotoluene | 118-96-7 | 0.16 | qsardb.org |

Interactive Data Table 1: Experimental Toxicity Data for Selected Nitroaromatic Compounds

| Compound Name | CAS Number | Experimental Toxicity (log(IGC50)-1) | Reference |

|---|---|---|---|

| 1,3-Dinitrobenzene | 99-65-0 | -0.51 | qsardb.org |

| 2-Methyl-1,3-dinitrobenzene | 606-20-2 | Not Available | |

| 6-Iodo-1,3-dinitrobenzene | Not Available | 2.12 | nih.gov |

| 1,3,5-Trinitrobenzene | 99-35-4 | 0.72 | qsardb.org |

| 2,4,6-Trinitrotoluene | 118-96-7 | 0.16 | qsardb.org |

Table 2: Calculated Physicochemical Properties for QSAR/QSPR Modeling

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 1,3-Dinitrobenzene | C6H4N2O4 | 168.11 | 1.47 |

| 2-Methyl-1,3-dinitrobenzene | C7H6N2O4 | 182.13 | Not Available |

| 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene | C8H8INO3 | 293.06 | 2.7 |

| 2,5-Dinitrotoluene | C7H6N2O4 | 182.13 | 2.7 |

Interactive Data Table 2: Calculated Physicochemical Properties for QSAR/QSPR Modeling

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|---|

| 1,3-Dinitrobenzene | C6H4N2O4 | 168.11 | 1.47 |

| 2-Methyl-1,3-dinitrobenzene | C7H6N2O4 | 182.13 | Not Available |

| 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene | C8H8INO3 | 293.06 | 2.7 |

| 2,5-Dinitrotoluene | C7H6N2O4 | 182.13 | 2.7 |

The data presented in these tables for related compounds suggest that This compound would likely exhibit significant biological activity. The presence of the iodine atom, in particular, is expected to increase its lipophilicity and potentially its toxicity, as seen in the high experimental toxicity value for 6-iodo-1,3-dinitrobenzene . nih.gov Future QSAR/QSPR studies that include This compound would be beneficial for a more precise quantitative prediction of its properties and biological activities.

Role in Advanced Materials Science and Catalysis

Function as a Synthetic Intermediate in Complex Molecule Synthesis

The presence of an iodine atom on the benzene (B151609) ring of 5-Iodo-2-methyl-1,3-dinitrobenzene is a key feature that allows it to serve as a versatile synthetic intermediate. The carbon-iodine bond is relatively weak and can be readily cleaved, making it an excellent leaving group in various cross-coupling reactions. This reactivity is fundamental to the construction of larger, more intricate molecular architectures.

Chemists can leverage the iodo group to introduce a wide array of other functional groups or molecular fragments through well-established catalytic reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. For instance, the iodine atom can be substituted with aryl, alkynyl, or amino groups, paving the way for the synthesis of a diverse range of complex organic molecules.

The dinitro-substituted aromatic ring also influences the reactivity of the molecule. The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient. This electronic characteristic can be exploited in nucleophilic aromatic substitution reactions, providing an alternative pathway for functionalization.

Precursor for Functional Polymers and Organic Electronics

The unique electronic properties of the dinitrobenzene core make this compound a potential precursor for the synthesis of functional polymers and materials for organic electronics. Organic semiconductors, which are the active components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often consist of electron-donating and electron-accepting units. nih.gov The electron-deficient nature of the dinitrobenzene moiety makes it a suitable candidate for the electron-acceptor component in such "donor-acceptor" systems. researchgate.net

Through polymerization reactions, where the iodo group can act as a handle for coupling, this compound could be incorporated into polymer chains. The resulting polymers would possess specific electronic and optical properties determined by the dinitrobenzene units. These properties are crucial for applications in organic electronics, where the ability to tune the bandgap and charge transport characteristics of materials is highly desirable. mdpi.com

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable structures. mdpi.comunito.it They are constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds between organic building blocks (in COFs). mdpi.comunito.it The design and synthesis of the organic linkers are critical to determining the properties and potential applications of these frameworks, which range from gas storage and separation to catalysis and sensing. bohrium.commdpi.commdpi.com

While direct use of this compound in reported MOF or COF structures is not prominent, its derivatives hold potential as organic linkers. The iodo group can be transformed into carboxylic acid, amine, or other coordinating groups necessary for the formation of MOFs and COFs. For example, conversion of the iodo group to a carboxylate function would allow it to coordinate with metal ions to form a MOF. mdpi.com Similarly, transformation into an amine or aldehyde group would enable its use in the synthesis of imine-linked COFs. researchgate.netnih.gov The presence of the dinitro groups on the linker could impart specific functionalities to the pores of the resulting framework, such as selective adsorption of certain molecules.

Contribution to Energetic Materials Research (Focus on Chemical Stability and Performance)

Nitroaromatic compounds are a well-established class of energetic materials. The presence of multiple nitro groups in a molecule can lead to a high energy content, which is released upon decomposition. The chemical stability and performance of such materials are of primary interest in research.

Derivatives of 1,3,5-trinitrobenzene (B165232) are known to be powerful explosives. researchgate.net While this compound is not a trinitrobenzene derivative, its dinitro-substituted structure suggests it could be a subject of interest in the field of energetic materials. Research in this area often focuses on understanding the relationship between molecular structure and properties such as thermal stability, density, and detonation velocity. researchgate.netmdpi.com The introduction of an iodine atom into the dinitrobenzene structure would significantly increase the molecular weight and density, which are important factors influencing the energetic performance. The chemical stability of such a compound would be a key area of investigation, as would its decomposition pathways.

Use as a Ligand Precursor or Catalyst Component in Organic Transformations

The transformation of this compound into molecules that can act as ligands for metal catalysts is a plausible application. Ligands play a crucial role in catalysis by modulating the electronic and steric properties of the metal center, thereby controlling the activity, selectivity, and stability of the catalyst.

By chemically modifying the iodo group and/or the nitro groups, a variety of chelating ligands can be synthesized. For example, the iodo group could be replaced with a phosphine (B1218219) or amine group, which are common coordinating groups in organometallic chemistry. researchgate.netresearchgate.netgoogle.com The dinitro-substituted benzene ring would act as the backbone of the ligand, influencing the electronic environment of the metal center it coordinates to. Such ligands could then be complexed with transition metals like palladium, rhodium, or copper to create catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and carbonylations. researchgate.netresearchgate.net The electron-withdrawing nature of the dinitro groups could enhance the catalytic activity in certain reactions.

Analytical Methodologies and Detection Studies

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating 5-Iodo-2-methyl-1,3-dinitrobenzene from starting materials, byproducts, and isomers, thereby enabling accurate purity assessment and isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. bldpharm.com The development of a robust HPLC method is critical for ensuring the accurate determination of its purity and for isolating the compound from complex mixtures.

A common approach for a compound of this nature is reversed-phase HPLC (RP-HPLC). For the structurally similar compound, 1-Iodo-2,4-dinitrobenzene, a successful separation has been achieved using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase for such a separation typically consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid additive such as phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For this compound, a gradient elution method, where the proportion of the organic solvent is increased over time, would likely be effective in separating it from potential impurities which may have a wide range of polarities.

The separation of positional isomers, which can be a significant challenge in syntheses, is often achievable with HPLC. chromforum.orgsielc.com The choice of stationary phase is critical; columns with different selectivities, such as those with phenyl or cyano stationary phases, could be explored to optimize the separation of this compound from its isomers. Detection is typically accomplished using a UV detector, as the nitroaromatic structure provides strong chromophores that absorb UV light.

A typical starting point for method development could involve the parameters outlined in the table below, which would then be optimized to achieve baseline separation of all components of interest.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase column for non-polar to moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution of non-polar compounds. |

| Gradient | 50-95% B over 20 minutes | To elute a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 254 nm | Wavelength where nitroaromatic compounds typically absorb. |

| Injection Volume | 10 µL | Standard injection volume. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For this compound, GC-MS can be utilized to assess purity and to identify volatile byproducts from its synthesis. While the target compound itself may have limited volatility, GC-MS is particularly useful for detecting more volatile precursors or side-products.

The analysis of nitroaromatic compounds by GC-MS is well-established. mdpi.com For instance, methods have been developed for various dinitrotoluene isomers. nih.gov A key consideration for the GC-MS analysis of compounds like this compound is the thermal stability of the analyte. The high temperatures of the GC inlet and column can potentially cause degradation of nitro-containing compounds. Therefore, method development should focus on using the lowest possible temperatures that still allow for good chromatographic separation.

In cases where the compound or its impurities have low volatility due to polar functional groups, derivatization may be necessary. nih.gov This process converts the analyte into a more volatile and thermally stable derivative. However, for this compound, direct injection may be feasible.

The mass spectrometer detector provides detailed structural information, allowing for the confident identification of impurities. The fragmentation pattern of the target compound under electron ionization (EI) would be expected to show characteristic losses of nitro groups (NO2) and other fragments related to the iodinated toluene (B28343) structure.

Table 2: Representative GC-MS Method Parameters for Analysis of Volatile Byproducts

| Parameter | Suggested Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, low-polarity column suitable for a wide range of compounds. |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good efficiency. |

| Inlet Temperature | 250 °C | High enough for volatilization but minimized to prevent degradation. |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) | A temperature ramp to separate compounds with different boiling points. |

| MS Source Temp. | 230 °C | Standard source temperature. |

| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |

| Mass Range | 40-450 amu | To detect the parent ion and expected fragment ions. |

Electrochemical Detection and Sensors for Nitroaromatics

Electrochemical methods offer a highly sensitive and often low-cost approach for the detection of electroactive species. Nitroaromatic compounds, including this compound, are well-suited for electrochemical analysis due to the presence of the reducible nitro groups.

The fundamental principle behind the electrochemical detection of these compounds is the reduction of the nitro groups at an electrode surface. This process generates a measurable current that is proportional to the concentration of the analyte. Various voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed.

Research on the electrochemical detection of dinitrobenzene (DNB) has shown that these compounds undergo reduction at specific potentials. The presence of substituents on the aromatic ring, such as the iodo and methyl groups in this compound, will influence the reduction potential. The electron-withdrawing nature of the iodo and nitro groups is expected to facilitate the reduction process.

The development of chemical sensors for nitroaromatics is an active area of research. These sensors often utilize modified electrodes to enhance sensitivity and selectivity. For example, electrodes modified with nanomaterials or polymers can preconcentrate the analyte at the electrode surface, leading to lower detection limits. While specific sensors for this compound have not been reported, the extensive work on sensors for other nitroaromatics provides a strong foundation for the development of such a device.

Spectrophotometric and Fluorometric Analytical Approaches

Spectrophotometric and fluorometric methods are based on the interaction of light with the analyte and are widely used for quantitative analysis.

UV-Visible Spectrophotometry is a straightforward and accessible technique for the analysis of compounds containing chromophores. The aromatic ring and the nitro groups in this compound constitute a strong chromophore, leading to significant absorption in the UV region of the electromagnetic spectrum. The NIST WebBook provides UV-Vis spectra for related compounds such as iodobenzene (B50100) and 1,3-dinitrobenzene (B52904), which can give an indication of the expected absorption maxima for the target compound. nist.govnist.gov Quantitative analysis can be performed by creating a calibration curve based on the Beer-Lambert law, which relates absorbance to concentration. Derivative spectrophotometry can be a useful technique to resolve overlapping spectra in mixtures, which could be applicable if impurities have similar absorption profiles. nih.govrsc.org

Fluorometric methods are known for their high sensitivity. While this compound itself is not expected to be highly fluorescent, it can be detected indirectly using fluorescence quenching. mdpi.com This approach utilizes a fluorescent probe whose fluorescence is "turned off" or quenched upon interaction with the nitroaromatic compound. rsc.org The degree of quenching is related to the concentration of the analyte. This principle has been successfully applied to the detection of various nitroaromatic explosives and related compounds. nih.govnih.gov The development of a fluorometric assay for this compound would involve selecting a suitable fluorophore that interacts strongly with the analyte, leading to a measurable change in its fluorescence emission. Both turn-off and, less commonly, turn-on fluorescence sensors for nitroaromatic compounds have been reported. mdpi.com

Future Research Directions and Emerging Paradigms

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of nitroaromatic compounds, including dinitrobenzenes, often involves harsh reagents like mixed nitric and sulfuric acids, which raise significant environmental concerns due to the generation of acidic waste and noxious fumes. researchgate.netnih.gov Future research is increasingly focused on developing greener and more sustainable synthetic methodologies.

Key areas of investigation include:

Solid-Supported Reagents: The use of inorganic nitrates adsorbed onto solid supports like silica (B1680970) gel presents a promising alternative for nitration. researchgate.net This approach can lead to simpler, cleaner, and more rapid reactions. researchgate.net Research into adapting these methods for the specific synthesis of 5-Iodo-2-methyl-1,3-dinitrobenzene could offer a more environmentally friendly production pathway.

Solvent-Free Conditions: Mechanical grinding under solvent-free conditions is another eco-friendly approach being explored for halogenation reactions. mdpi.com A study on the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate (B79036) demonstrated high yields and short reaction times without the need for toxic solvents. mdpi.com Applying similar mechanochemical principles to the iodination of 2-methyl-1,3-dinitrobenzene could significantly reduce the environmental footprint of its synthesis.

Alternative Nitrating Agents: The exploration of alternative nitrating agents beyond traditional mixed acids is a critical area of green chemistry. organic-chemistry.org Clay-supported copper nitrate (Claycop) and ionic liquids like 1,3-disulfonic acid imidazolium (B1220033) nitrate have shown potential for the nitration of various aromatic compounds. organic-chemistry.org Investigating the efficacy of these reagents for the dinitration of iodotoluene would be a valuable pursuit.

The development of these sustainable routes is crucial not only for reducing the environmental impact but also for improving the safety and cost-effectiveness of producing this compound and related compounds.

Application of Machine Learning and AI in Predicting Reactivity and Properties

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reactivity, a process that was once time-consuming and resource-intensive. mit.edueurekalert.org For a compound like this compound, these computational tools offer significant opportunities.

Future research in this domain will likely focus on:

Reactivity Prediction: ML models can be trained to predict the chemical reactivity of organic molecules, including their susceptibility to certain reactions and the likely outcomes. nih.govrsc.org By analyzing large datasets of chemical reactions, AI algorithms can identify patterns that help in planning more efficient synthetic routes and anticipating potential side reactions. mit.edu This is particularly relevant for complex molecules like this compound, where multiple reactive sites exist.

Property Prediction: AI frameworks are being developed to accurately forecast a wide range of molecular properties, such as solubility, toxicity, and electronic characteristics, often from 2D molecular graphs without the need for complex 3D structural data. eurekalert.orgresearchgate.net This can accelerate the screening of large compound libraries for specific applications. youtube.com For instance, predicting the mutagenicity of nitroaromatic compounds using Quantitative Structure-Activity Relationship (QSAR) models combined with machine learning can provide crucial safety information early in the research process. nih.govmdpi.com

Quantum Chemistry and Molecular Dynamics: Combining machine learning with quantum chemistry and molecular dynamics simulations can provide deeper insights into reaction mechanisms. nih.govresearchgate.netnih.gov For example, studies on the nitration of toluene (B28343) have used such approaches to accurately predict regioselectivity, a key factor in the synthesis of specifically substituted compounds like this compound. nih.govresearchgate.netnih.gov

The integration of AI and machine learning into the study of this compound will undoubtedly accelerate the discovery of its properties and potential applications, while also guiding the design of safer and more efficient synthetic procedures. nurixtx.com

Exploration of Novel Catalytic Transformations

Catalysis is a cornerstone of modern organic synthesis, and the development of new catalytic systems offers powerful tools for the functionalization of molecules like this compound. The presence of both a C-I bond and nitro groups on the aromatic ring makes this compound a versatile substrate for a variety of catalytic transformations.

Emerging research directions in this area include:

C-H Bond Functionalization: Transition metal-catalyzed C-H bond functionalization has emerged as a highly efficient strategy for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. mdpi.com Ruthenium-based catalysts, for instance, have shown great promise in a range of C-H functionalization reactions, including arylation, alkenylation, and annulation. mdpi.com Exploring the application of these catalysts to selectively functionalize the C-H bonds of this compound could lead to the synthesis of novel and complex molecular architectures.

Cross-Coupling Reactions: The iodine substituent on the benzene (B151609) ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new C-C bonds, enabling the connection of the dinitrotoluene core to other molecular fragments. Research into new and more efficient catalysts, including those based on non-precious metals like copper and nickel, is an active area of investigation. nih.govacs.org

C-N Bond Formation: The development of novel catalytic methods for the formation of carbon-nitrogen (C-N) bonds is another important research frontier. core.ac.uk This could involve the transformation of the nitro groups or the direct amination of the aromatic ring. Such reactions are crucial for the synthesis of compounds with potential applications in pharmaceuticals and materials science.

The discovery of new catalytic transformations for this compound will significantly expand its synthetic utility and open up new avenues for creating valuable and complex molecules.

Integration into Interdisciplinary Chemical Science Research

The unique combination of functional groups in this compound makes it a compelling candidate for integration into various interdisciplinary research areas. Its properties can be leveraged in fields beyond traditional organic synthesis.

Potential areas for interdisciplinary exploration include:

Materials Science: Nitroaromatic compounds can be precursors to materials with interesting electronic and optical properties. bldpharm.com The presence of a heavy atom like iodine in this compound could also impart specific properties relevant to materials science, such as in the development of new polymers or functional materials.

Chemical Biology: Nitroaromatic compounds have been studied for their biological activities. nih.gov While a detailed exploration of this is beyond the scope of this article, the potential for this compound to serve as a scaffold for the development of new biologically active molecules is an area ripe for investigation. Its structure could be modified using the catalytic methods mentioned previously to create libraries of compounds for biological screening.

Supramolecular Chemistry: The nitro groups on the benzene ring are capable of participating in non-covalent interactions, such as hydrogen bonding and charge-transfer interactions. These interactions are fundamental to supramolecular chemistry and could be exploited to construct novel self-assembling systems or molecular sensors.

By exploring the applications of this compound in these and other interdisciplinary fields, researchers can unlock its full potential and contribute to advancements across the scientific landscape.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-iodo-2-methyl-1,3-dinitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential nitration and iodination of toluene derivatives. For example, iodination using hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene) under controlled temperatures (0–25°C) can achieve regioselective iodination . Nitration is optimized by adjusting nitric acid concentration and reaction time to avoid over-nitration. Key variables include solvent polarity (e.g., dichloromethane vs. acetic acid) and stoichiometry of iodinating agents. Yields range from 50–75% depending on purification efficiency .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Methodological Answer : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) are standard methods. Purity is validated via:

- Melting Point Analysis : Compare observed values with literature data (e.g., 120–121°C for related iodinated aromatics ).

- Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., aromatic proton splitting and iodine-induced deshielding) .

- Mass Spectrometry (MS) : ESI+ or EI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 352) .

Q. What safety protocols are critical when handling nitro- and iodo-substituted aromatics?

- Methodological Answer : Use explosion-proof fume hoods and anti-static equipment due to nitro group instability. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. For spills, neutralize with damp sand and avoid organic solvents to prevent combustion .

Advanced Research Questions

Q. How does regioselectivity in iodination vary with electrophilic directing groups in poly-substituted benzene systems?

- Methodological Answer : The methyl and nitro groups in this compound create competing directing effects. Nitro groups are meta-directing, while methyl is ortho/para-directing. Computational modeling (DFT) can predict dominant pathways. Experimentally, isotopic labeling (e.g., deuterated substrates) and kinetic studies under varying temperatures (e.g., 0–40°C) reveal activation barriers for competing pathways .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) across studies?

- Methodological Answer : Cross-validate data using multiple techniques:

- Differential Scanning Calorimetry (DSC) : Quantify melting ranges with controlled heating rates.

- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, I percentages) to rule out impurities .

- Inter-laboratory comparison : Share samples with independent labs to assess reproducibility, accounting for humidity and crystallization solvents .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for Suzuki-Miyaura couplings. Key parameters include:

- Iodine Leaving Group Ability : Electron-withdrawing nitro groups enhance iodine’s electrophilicity.

- Steric Effects : Methyl groups at the 2-position may hinder palladium catalyst access. Validate predictions with kinetic studies (e.g., variable-temperature NMR) .

Q. What advanced spectroscopic methods elucidate degradation pathways under oxidative conditions?

- Methodological Answer : Use:

- Time-Resolved FT-IR : Track nitro group reduction to amines or hydroxylamines.

- EPR Spectroscopy : Detect radical intermediates during photodegradation.

- High-Resolution LC-MS : Identify transient species (e.g., iodine loss or ring-opening products) .

Data Contradiction Analysis Example

Scenario : Study A reports a melting point of 120–121°C, while Study B observes 115–118°C.

Resolution Steps :

Replicate Synthesis : Ensure identical precursors and solvents (e.g., anhydrous vs. hydrated conditions).

Characterize Polymorphs : Use X-ray crystallography to detect crystal packing differences.

Assess Purity : Compare elemental analysis and DSC thermograms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.